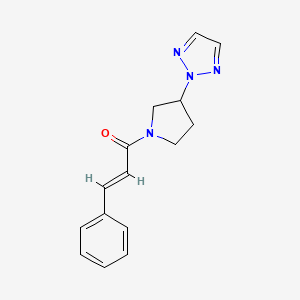

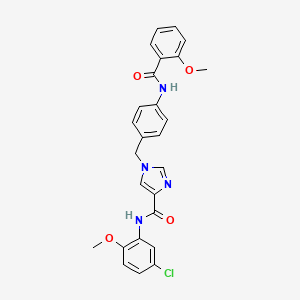

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAK-242, is a small molecule compound that has been extensively studied in the field of immunology. It is a selective inhibitor of Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system. TLR4 is responsible for recognizing and responding to bacterial lipopolysaccharides (LPS), which can cause sepsis and other inflammatory diseases. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for sepsis and other inflammatory conditions.

Aplicaciones Científicas De Investigación

Metal-Free Synthesis

Compounds containing triazole rings have been utilized in metal-free synthesis methods. For example, 1,2,4-triazolo[1,5-a]pyridines, which share structural similarities with the target compound, have been synthesized from N-(pyridin-2-yl)benzimidamides through a metal-free oxidative N-N bond formation process. This method is characterized by its short reaction times and high yields, making it an efficient approach for constructing biologically significant skeletons (Zheng et al., 2014).

Ligand Design for Metal Complexes

Triazole derivatives have been explored as ligands in the formation of palladium and platinum complexes. The introduction of triazole units into ligands has led to the development of novel complexes with potential applications in catalysis and materials science. For instance, new 1,2,3-triazole ligands have been synthesized and used to create mononuclear cis-dichloropalladium and platinum complexes, highlighting the versatility and coordination ability of triazole-containing compounds (Schweinfurth et al., 2009).

Photophysical Properties

The structural arrangement and electronic properties of triazole-containing compounds have been studied for their photophysical applications. Research on inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes has revealed differences in their chemical and physical properties, such as ligand exchange stability and excited-state lifetimes. These findings are crucial for the design of materials with specific optical and electronic characteristics (Lo et al., 2015).

Selective Extraction and Separation

Triazinyl pyridines, which bear resemblance to the target compound in terms of nitrogen-rich heterocyclic structures, have been investigated for their ability to selectively extract certain metal ions, such as americium(III), from mixtures. This application is particularly relevant in the field of nuclear waste management and the recycling of valuable materials (Hudson et al., 2006).

Organic Electronics

Compounds with triazole and pyridine units have been incorporated into host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By tuning the ratio of electron-donating and electron-accepting units, researchers have been able to optimize the electronic properties of these materials, leading to devices with lower turn-on voltages and higher efficiencies (Liu et al., 2018).

Propiedades

IUPAC Name |

(E)-3-phenyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-11-8-14(12-18)19-16-9-10-17-19/h1-7,9-10,14H,8,11-12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWHBMKXGCWAAP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2N=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate](/img/structure/B2978624.png)

![4-Cyclopropyl-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2978629.png)

![(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2978634.png)

![[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane](/img/structure/B2978636.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2978637.png)

![N-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2978639.png)

![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)